molecular formula C12H17ClN2O B1440157 N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride CAS No. 1184964-73-5

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride

Cat. No. B1440157
M. Wt: 240.73 g/mol
InChI Key: YMOQMOZSTORDFZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride (4-APCH) is a novel compound that has been developed for use in scientific research. It is a synthetic compound that has been found to have potential applications in a variety of fields from pharmacology to biochemistry.

Scientific Research Applications

Anticancer Activity

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride and related compounds have shown significant potential in cancer research. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, is an orally active histone deacetylase inhibitor with promising anticancer properties (Zhou et al., 2008). This compound selectively inhibits specific histone deacetylases, leading to cancer cell apoptosis and showing significant antitumor activity in vivo.

Supramolecular Self-Assembly

Research into cyclopentanecarboxamide derivatives has provided insights into supramolecular self-assembly, a fundamental process in molecular biology. Studies on racemic crystals of disubstituted and trisubstituted cyclopentane derivatives reveal basic forms of supramolecular organization through hydrogen bonding, contributing to our understanding of molecular interactions and arrangements (Kălmăn et al., 2001).

Antioxidant Properties

Amino-substituted benzamide derivatives, related to N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride, have been studied for their antioxidant properties. These compounds demonstrate a significant ability to scavenge free radicals, an important attribute in mitigating oxidative stress-related damage in biological systems (Jovanović et al., 2020).

Drug Development and Bioavailability

The compound has been utilized in the development of prodrugs, aimed at enhancing the bioavailability of antitumor agents. Water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, designed for improved drug formulation and bioavailability, retain their selective growth inhibitory potency against sensitive cell lines (Bradshaw et al., 2002).

Dual Inhibition for Cancer Therapy

Innovative therapies for cancer treatment have explored the dual inhibition properties of compounds structurally similar to N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride. Certain novel compounds have shown significant in vitro and in vivo anticancer activity by targeting both histone deacetylase and cyclin-dependent kinase, suggesting a promising strategy for treating malignant tumors (Cheng et al., 2020).

properties

IUPAC Name

N-(4-aminophenyl)cyclopentanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQMOZSTORDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.